molecular formula C21H20N4O2S2 B2630271 N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1795298-78-0

N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2630271
CAS No.: 1795298-78-0
M. Wt: 424.54
InChI Key: WESOLPMGUPWHKV-UHFFFAOYSA-N
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Description

N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
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Biological Activity

N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indoline moiety and a thiazolo-pyridine framework. Its molecular formula is C₁₉H₁₈N₄O₂S, indicating the presence of multiple functional groups that contribute to its biological activity. The following table summarizes the key structural elements:

Component Description
IndolineAromatic amine structure
Thiazolo-pyridineHeterocyclic ring system
ThiopheneSulfur-containing aromatic ring
CarboxamideFunctional group associated with biological activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer progression.

Key Mechanisms:

  • MIF Inhibition : The compound competes with known MIF inhibitors for binding at the tautomerase site, potentially reducing MIF-mediated signaling pathways involved in tumorigenesis.
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells, as measured by assays such as Sulforhodamine B (SRB) .

Biological Evaluation

Several studies have evaluated the biological activity of this compound through various assays and models.

Case Studies:

  • Anticancer Efficacy : A study reported that the compound showed promising anticancer activity against three cultured lung cancer cell lines. The IC50 values indicated effective dose-dependent responses .
  • Anti-inflammatory Properties : In vivo models demonstrated that the compound could significantly reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings

The following findings summarize key research outcomes related to the biological activity of the compound:

Study Findings
In vitro cytotoxicityEffective against lung cancer cell lines (IC50 < 10 µM)
MIF inhibitionCompetitively inhibits MIF with a dissociation constant indicative of high affinity
Anti-inflammatory effectsSignificant reduction in inflammatory markers in animal models

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c26-19(25-9-5-14-3-1-2-4-17(14)25)12-24-8-6-16-18(11-24)29-21(22-16)23-20(27)15-7-10-28-13-15/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESOLPMGUPWHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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